molecular formula C22H21BrN2O4S B319139 2-(4-bromo-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

2-(4-bromo-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B319139
M. Wt: 489.4 g/mol
InChI Key: SYLMHPVFVJCMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a variety of potential applications in scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a sulfonyl-substituted aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, including the formation of the phenoxy and aniline intermediates, followed by their coupling. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., Br2), acids (e.g., H2SO4), and bases (e.g., NaOH). The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of substituted aromatic compounds, while nucleophilic substitution can result in the replacement of the bromo group with a different functional group.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, leading to changes in cellular signaling and function . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromo-substituted phenoxy and sulfonyl-substituted aniline derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

What sets 2-(4-bromo-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21BrN2O4S

Molecular Weight

489.4 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H21BrN2O4S/c1-16-14-19(10-13-21(16)23)29-15-22(26)24-17-8-11-20(12-9-17)30(27,28)25(2)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

SYLMHPVFVJCMHT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.